molecular formula C10H16N2 B14001090 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine CAS No. 6304-63-8

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine

Cat. No.: B14001090
CAS No.: 6304-63-8
M. Wt: 164.25 g/mol
InChI Key: LVNPYZQSCFUBJN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine is an organic compound with a unique structure that includes a hydrazine functional group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine typically involves the reaction of 2,6-dimethylphenylhydrazine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity and reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenylhydrazine: Similar structure but lacks the additional methyl groups on the hydrazine.

    N,N-Dimethylhydrazine: Similar hydrazine group but different aromatic substitution pattern.

Uniqueness

1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.

Properties

CAS No.

6304-63-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-1,2-dimethylhydrazine

InChI

InChI=1S/C10H16N2/c1-8-6-5-7-9(2)10(8)12(4)11-3/h5-7,11H,1-4H3

InChI Key

LVNPYZQSCFUBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C)NC

Origin of Product

United States

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